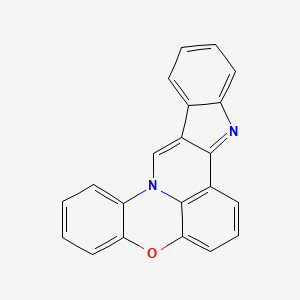
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of pyrazolone and is characterized by the presence of an amino group, two methyl groups, and a phenyl group attached to the pyrazolone ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminoantipyrine with various reagents. One common method involves the condensation of 4-aminoantipyrine with acetoacetanilide in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
科学研究应用
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its pharmacological effects and potential therapeutic applications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-aminoantipyrine: A precursor to 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, known for its analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar structural features and pharmacological activities.
Antipyrine: A related compound used as an analgesic and antipyretic agent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.
属性
IUPAC Name |
8-oxa-1,15-diazahexacyclo[11.10.1.02,7.09,24.014,22.016,21]tetracosa-2,4,6,9,11,13(24),14,16,18,20,22-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O/c1-2-8-16-13(6-1)15-12-23-17-9-3-4-10-18(17)24-19-11-5-7-14(21(19)23)20(15)22-16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQXZFSRMLQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN4C5=CC=CC=C5OC6=CC=CC(=C64)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













